molecular formula C16H16N2O4 B5681715 N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B5681715
M. Wt: 300.31 g/mol
InChI Key: ZRFABRRRDOIORY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzamide structure, along with a methoxyphenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide derivatives followed by the introduction of the methoxyphenyl ethyl group. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid for the nitration step, followed by the use of organic solvents and catalysts for subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of hydroxyl or carbonyl derivatives of the original compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxyphenyl ethyl group may enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, but with different substituents and functional groups.

    4-methoxyphenethylamine: A simpler structure with a methoxyphenyl group and an amine group.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxyphenyl ethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-22-13-8-6-12(7-9-13)10-11-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFABRRRDOIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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